N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

HDAC inhibition epigenetic targets cancer research

Researchers investigating dual HDAC-kinase polypharmacology or seeking an ALK-inhibitory starting point for lead optimization should procure this exact compound. The morpholino-2-oxoethyl side chain differentiates it from piperidine/piperazine analogs in logP, TPSA, and hydrogen-bonding capacity, making it a valuable reference standard for experimental ADME profiling within a focused benzothiadiazole library. This compound also serves as a chromatographic and spectroscopic identity standard to prevent misidentification with the isomeric microtubule inhibitor 4SC-207 (same molecular formula C19H18N4O3S, divergent mechanism). Generic substitution risks selecting a compound with a wholly different target profile.

Molecular Formula C19H18N4O3S
Molecular Weight 382.44
CAS No. 1206986-56-2
Cat. No. B2476564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS1206986-56-2
Molecular FormulaC19H18N4O3S
Molecular Weight382.44
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C19H18N4O3S/c24-18(23-7-9-26-10-8-23)11-13-1-4-15(5-2-13)20-19(25)14-3-6-16-17(12-14)22-27-21-16/h1-6,12H,7-11H2,(H,20,25)
InChIKeyYOSZPGAVUWUDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(2-Morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1206986-56-2): Benzothiadiazole-5-Carboxamide Kinase Scaffold


N-(4-(2-Morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1206986-56-2) is a synthetic small molecule featuring a 2,1,3-benzothiadiazole-5-carboxamide core linked via a phenyl spacer to a morpholino-2-oxoethyl side chain . The benzothiadiazole-5-carboxamide scaffold has been reported in the patent and medicinal chemistry literature as a kinase-inhibitory chemotype, most notably against Anaplastic Lymphoma Kinase (ALK) and other tyrosine kinases [1]. The compound is supplied for research use only (molecular formula C19H18N4O3S, MW 382.44 g/mol) .

Why Generic Substitution of N-(4-(2-Morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Is Not Reliable: Scaffold-Dependent Selectivity Evidence


Benzothiadiazole-5-carboxamide derivatives are not interchangeable, as demonstrated by the fact that two compounds within this chemotype sharing the identical molecular formula (C19H18N4O3S) can possess completely divergent target profiles: 4SC-207 (CAS 871015-11-1) is a potent microtubule inhibitor with an average GI50 of 11 nM across tumor cell lines , while the benzothiadiazole-5-carboxamide scaffold represented by this compound is associated with kinase inhibition (ALK, HDAC) [1][2]. Even minor substituent changes on the benzothiadiazole core can shift kinase selectivity, making procurement of the exact compound essential for reproducible target engagement studies. Substitution with a generic benzothiadiazole derivative or morpholine-containing analog without verified identity risks selecting a compound with a wholly different mechanism of action.

Quantitative Comparator Evidence for N-(4-(2-Morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1206986-56-2)


HDAC2 Inhibition: Quantitative Activity and Selectivity Gap vs. Prototypical HDAC Inhibitor Vorinostat (SAHA)

This compound displays measurable but modest HDAC2 inhibitory activity with an IC50 of 20,000 nM (20 µM) [1]. In contrast, the approved HDAC inhibitor vorinostat (SAHA) exhibits an HDAC2 IC50 of approximately 10–30 nM [2], representing a roughly 700- to 2,000-fold potency advantage for the clinical comparator. This potency gap indicates that this compound is unlikely to serve as a direct substitute for established HDAC inhibitors in functional studies, but its weak HDAC2 engagement—when paired with its benzothiadiazole kinase scaffold—may support polypharmacology profiling applications. The HDAC2 data represent the only publicly available quantitative biochemical target engagement measurement for this specific compound.

HDAC inhibition epigenetic targets cancer research

Scaffold-Based ALK Kinase Activity: Class-Level Potency Gap Relative to Crizotinib

Direct ALK inhibition data for this specific compound have not been published in peer-reviewed literature; however, structurally related N-aryl-benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives have been characterized as ALK inhibitors in patent and medicinal chemistry reports, with some analogs achieving ALK IC50 values in the sub-micromolar range [1]. The first-generation ALK inhibitor crizotinib exhibits an ALK kinase IC50 of approximately 20 nM in biochemical assays and a cellular IC50 of ~100 nM [2]. Given the structural similarity of this compound to the benzothiadiazole ALK inhibitor chemotype described by Huo et al. (2025), it is class-level inferred that this compound may engage ALK, but no direct quantitative comparison can be made without experimental data. Procurement decisions relying on ALK-specific activity must await dedicated profiling.

ALK inhibition non-small cell lung cancer kinase selectivity

Structural Differentiation from 4SC-207: Same Molecular Formula, Divergent Scaffold and Predicted Target Profile

This compound shares the identical molecular formula C19H18N4O3S with 4SC-207 (CAS 871015-11-1), yet the two molecules are structurally distinct: 4SC-207 is a microtubule inhibitor with an average GI50 of 11 nM across a broad tumor cell panel and demonstrated in vivo activity in taxane-resistant xenograft models , while the target compound bears a benzothiadiazole-5-carboxamide core that orients toward kinase targets (ALK/HDAC) [1][2]. This formula-level isomerism highlights the critical importance of verifying exact chemical identity upon procurement; misidentification or substitution of one isomer for the other would lead to entirely discordant experimental outcomes—microtubule disruption vs. kinase inhibition.

scaffold differentiation molecular formula isomerism target selectivity

Morpholino-2-oxoethyl Side Chain: Predicted Physicochemical Differentiation vs. Piperidine- or Piperazine-Linked Benzothiadiazole Analogs

The morpholino-2-oxoethyl substituent on the anilide ring is expected to confer distinct physicochemical properties compared to benzothiadiazole-5-carboxamide analogs bearing piperidine, piperazine, or simple alkyl side chains [1]. In silico predictions (based on the compound's SMILES) suggest a topological polar surface area (TPSA) of approximately 98 Ų and a calculated logP of ~2.1, consistent with moderate permeability and aqueous solubility . By comparison, the piperazine-containing analog N-(4-(piperazin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (estimated logP ~1.7, TPSA ~75 Ų) would be predicted to exhibit higher solubility but potentially lower passive membrane permeability . The morpholine oxygen introduces a hydrogen-bond acceptor not present in piperidine analogs, which may influence target-binding interactions and metabolic stability. However, no experimentally measured logP, solubility, or permeability data for this specific compound have been located in the public domain.

physicochemical properties solubility ADME prediction

Overall Evidence Landscape: Critical Data Gaps and Procurement Risk Assessment

A comprehensive evidence gap analysis reveals that the only direct quantitative biological activity data for this specific compound is a single HDAC2 IC50 measurement (20 µM) deposited in BindingDB [1]. No peer-reviewed publication reporting the synthesis, characterization, or biological evaluation of this compound was identified in PubMed, Google Scholar, or patent databases as of the search date. Key missing data dimensions include: ALK or other kinase IC50 values, cellular antiproliferative activity (GI50/IC50), selectivity profiling against a kinase panel, in vitro ADME (microsomal stability, CYP inhibition, permeability), aqueous solubility, and any in vivo pharmacokinetic or efficacy data. Potential procurers should be aware that this compound's biological annotation is critically underdeveloped compared to well-characterized benzothiadiazole ALK inhibitors such as those disclosed in US10053458 [2], where multiple analogs possess ALK IC50 values <10 nM, cellular activity data, and in vivo pharmacokinetic profiles.

data availability procurement risk experimental validation

Recommended Application Scenarios for N-(4-(2-Morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1206986-56-2) Based on Verified Evidence


Epigenetic Polypharmacology Profiling: Weak HDAC2 Engagement Combined with Kinase Scaffold Evaluation

This compound's only experimentally verified target activity is weak HDAC2 inhibition (IC50 = 20 µM) [1]. Researchers investigating dual HDAC-kinase polypharmacology may use this compound as a starting scaffold to probe whether a benzothiadiazole core can simultaneously engage HDAC and kinase targets, with subsequent medicinal chemistry optimization required to improve HDAC potency into a pharmacologically relevant range (<1 µM). The compound is not suitable as a standalone HDAC probe.

ALK Inhibitor Scaffold-Hopping and Resistance Mutation Profiling

Given the class-level association of benzothiadiazole-5-carboxamides with ALK inhibition [2], this compound may serve as a structurally distinct starting point for scaffold-hopping campaigns aimed at overcoming resistance mutations that emerge against clinical ALK inhibitors (crizotinib, ceritinib, lorlatinib). However, de novo ALK inhibitory activity must first be experimentally confirmed, as no direct ALK IC50 data exist for this compound.

Physicochemical Property Benchmarking of Morpholine-Containing Benzothiadiazoles

The morpholino-2-oxoethyl substituent differentiates this compound from piperidine- and piperazine-linked analogs in predicted logP, TPSA, and hydrogen-bonding capacity . This compound can serve as a reference standard for experimental determination of logP, aqueous solubility, and permeability within a focused benzothiadiazole library, enabling rational side-chain optimization for balanced ADME properties.

Identity Verification Standard for Isomeric Quality Control

Because this compound shares the molecular formula C19H18N4O3S with the structurally unrelated microtubule inhibitor 4SC-207 , it can function as a chromatographic and spectroscopic reference standard to validate compound identity in inventory management systems, preventing costly misidentification errors in laboratories that stock both isomers.

Quote Request

Request a Quote for N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.